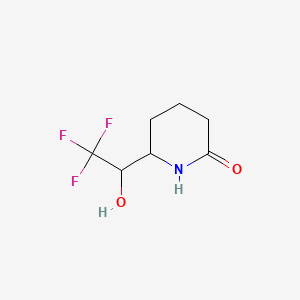
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one involves several steps. One common method includes the reaction of piperidin-2-one with 2,2,2-trifluoroacetaldehyde under specific conditions to introduce the trifluoro-1-hydroxyethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactions and the use of industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
Piperidin-2-one: Lacks the trifluoro-1-hydroxyethyl group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the piperidine ring, resulting in different chemical and biological properties.
N-Methylpiperidine: Contains a methyl group instead of the trifluoro-1-hydroxyethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the piperidine ring and the trifluoro-1-hydroxyethyl group, which imparts specific chemical and biological properties .
Eigenschaften
Molekularformel |
C7H10F3NO2 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h4,6,13H,1-3H2,(H,11,12) |
InChI-Schlüssel |
DSRRFJNKYOXHPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC(=O)C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


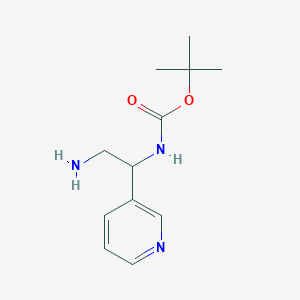
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
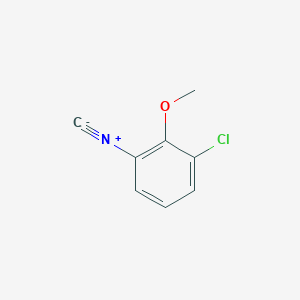
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)

![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
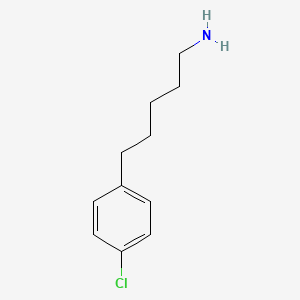
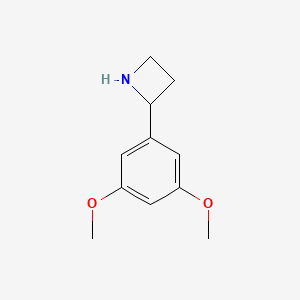
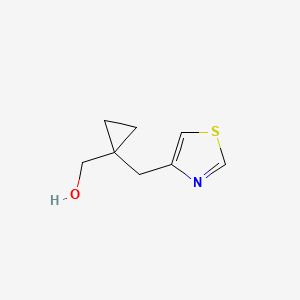
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
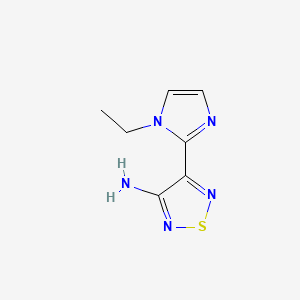
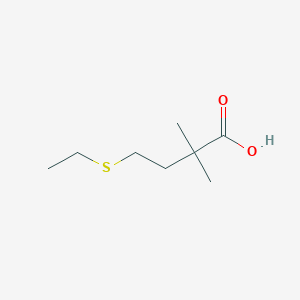
![tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13521002.png)
